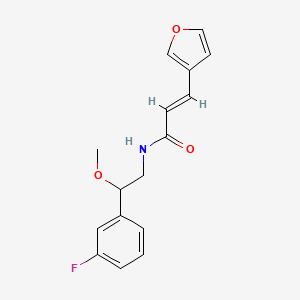
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide, also known as FFA-1 agonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of acrylamide derivatives and has been found to exhibit potent activity against the free fatty acid receptor 1 (FFA-1).
Mecanismo De Acción
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide agonist exerts its effects by binding to and activating (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide. This receptor is expressed in various tissues, including adipose tissue, pancreatic islets, and liver. Activation of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide by (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide agonist leads to the activation of several downstream signaling pathways, including the cAMP/PKA pathway and the MAPK pathway. These pathways are involved in the regulation of glucose and lipid metabolism, as well as inflammation and fibrosis.
Biochemical and Physiological Effects:
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide agonist has been found to exhibit several biochemical and physiological effects. In animal models of diabetes and obesity, (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide agonist has been shown to improve glucose homeostasis, reduce insulin resistance, and promote weight loss. Furthermore, (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide agonist has been found to exhibit anti-inflammatory and anti-fibrotic effects, making it a potential therapeutic agent for the treatment of NAFLD and NASH.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide agonist is its potent activity against (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide. This makes it a valuable tool for studying the role of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide in glucose and lipid metabolism, as well as inflammation and fibrosis. However, one of the limitations of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide agonist is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide agonist. One potential direction is the development of more potent and selective (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide agonists. This could lead to the development of more effective therapeutic agents for the treatment of diabetes, obesity, NAFLD, and NASH. Another potential direction is the study of the role of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide in other disease states, such as cardiovascular disease and cancer. Finally, the use of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide agonist in combination with other therapeutic agents could lead to the development of novel treatment strategies for various diseases.
Métodos De Síntesis
The synthesis of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide agonist involves several steps. The starting material for the synthesis is 3-fluorobenzaldehyde, which is reacted with 2-methoxyethylamine to yield 2-(3-fluorophenyl)-2-methoxyethylamine. This intermediate is then reacted with furan-3-carboxylic acid to form the target compound, (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide agonist. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide agonist has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide, which is a G-protein-coupled receptor that is involved in the regulation of glucose and lipid metabolism. (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide agonist has been shown to improve glucose homeostasis, reduce insulin resistance, and promote weight loss in animal models of diabetes and obesity. Furthermore, (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide agonist has been found to exhibit anti-inflammatory and anti-fibrotic effects, making it a potential therapeutic agent for the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Propiedades
IUPAC Name |
(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-20-15(13-3-2-4-14(17)9-13)10-18-16(19)6-5-12-7-8-21-11-12/h2-9,11,15H,10H2,1H3,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMRPGASTCEYJI-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=COC=C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=COC=C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


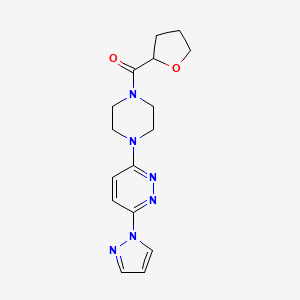
![ethyl 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2665907.png)
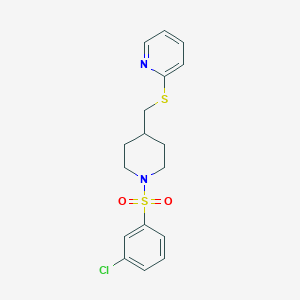
![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride](/img/structure/B2665911.png)
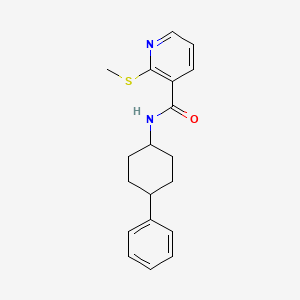

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2,6-difluorophenyl)piperidine-1-carboxamide](/img/structure/B2665918.png)

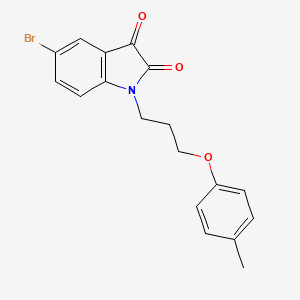



![2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2665925.png)